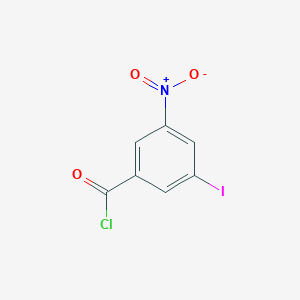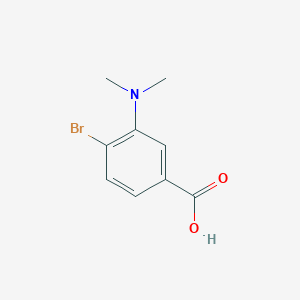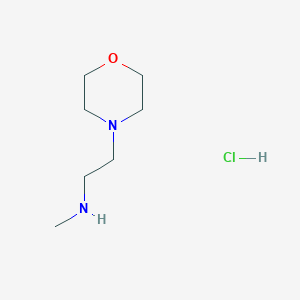![molecular formula C13H19IN2S B1405189 6-イソプロピル-3-プロピルベンゾ[d]チアゾール-2(3H)-イミン ヒドロヨージド CAS No. 2034157-24-7](/img/structure/B1405189.png)
6-イソプロピル-3-プロピルベンゾ[d]チアゾール-2(3H)-イミン ヒドロヨージド
概要
説明
6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic aromatic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
科学的研究の応用
6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the production of dyes, pigments, and photographic sensitizers.
作用機序
Target of Action
Similar compounds, such as benzo[d]thiazol derivatives, have been shown to have potential antidepressant and anticonvulsant effects . Therefore, it’s plausible that this compound may also interact with targets involved in these neurological processes.
Mode of Action
Related benzo[d]thiazol derivatives have been found to exhibit antidepressant activity by increasing the concentrations of serotonin and norepinephrine
Result of Action
Related benzo[d]thiazol derivatives have been shown to have significant anti-inflammatory and analgesic activities . These effects are likely due to the compound’s interaction with its targets and its influence on biochemical pathways.
生化学分析
Biochemical Properties
6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been found to interact with enzymes such as superoxide dismutase and glutathione peroxidase, which are crucial for maintaining cellular redox balance . The interaction with these enzymes suggests that 6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide may have antioxidant properties, protecting cells from oxidative stress.
Cellular Effects
The effects of 6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the concentrations of neurotransmitters such as serotonin and norepinephrine, indicating its potential role in regulating mood and behavior . Additionally, 6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide may impact cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux.
Molecular Mechanism
At the molecular level, 6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been found to inhibit the activity of certain enzymes involved in inflammatory pathways, suggesting its potential anti-inflammatory properties . Furthermore, 6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide can modulate gene expression by interacting with transcription factors, thereby influencing the expression of genes involved in cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or oxidative stress. At higher doses, toxic or adverse effects may be observed . Studies have identified threshold effects, where the compound’s beneficial effects are maximized at specific dosages, beyond which toxicity increases.
Metabolic Pathways
6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may undergo biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets . These interactions can influence metabolic flux and alter metabolite levels within cells.
Transport and Distribution
The transport and distribution of 6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, allowing it to reach its intracellular targets . Additionally, binding proteins may facilitate its distribution within tissues, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide typically involves the reaction of benzo[d]thiazol-2-ol with isopropyl and propyl substituents under specific conditions. One common method involves the use of anhydrous potassium carbonate (K₂CO₃) as a base and dimethylformamide (DMF) as a solvent. The reaction mixture is stirred at elevated temperatures, followed by the addition of alkyl bromides to introduce the isopropyl and propyl groups .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis is also gaining popularity in industrial settings due to its efficiency and reduced reaction times .
化学反応の分析
Types of Reactions
6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the compound is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
類似化合物との比較
Similar Compounds
Benzothiazole: The parent compound of 6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide, known for its wide range of biological activities.
2-aminobenzothiazole: Another derivative with significant antimicrobial and anticancer properties.
6-nitrobenzo[d]thiazol-2-amine: Known for its anti-tubercular activity.
Uniqueness
6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide stands out due to its unique combination of isopropyl and propyl substituents, which may enhance its biological activity and specificity compared to other benzothiazole derivatives.
特性
IUPAC Name |
6-propan-2-yl-3-propyl-1,3-benzothiazol-2-imine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S.HI/c1-4-7-15-11-6-5-10(9(2)3)8-12(11)16-13(15)14;/h5-6,8-9,14H,4,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAAJKNOUJSPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)C(C)C)SC1=N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B1405117.png)
![4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B1405119.png)
![2-Bromo-4-chloro-1H-benzo[d]imidazole](/img/structure/B1405120.png)






